Aciquel (TN)
Description
Aciquel (TN), also known by its chemical name Potassium diaqua[gluconato(2-)]dihydroxyaluminate(1-), is an aluminum-based antacid developed under the trade name McNeil Aciquel (McN-R-1162-22) . It functions by neutralizing gastric acid, making it effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The compound combines aluminum hydroxide with gluconic acid, forming a stable complex that reduces systemic absorption of aluminum, thereby minimizing toxicity risks .
Properties
Molecular Formula |
C6H16AlKO11 |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
aluminum;potassium;3,4,5,6-tetrahydroxy-2-oxidohexanoate;dihydroxide;dihydrate |
InChI |
InChI=1S/C6H11O7.Al.K.4H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2-5,7-10H,1H2,(H,12,13);;;4*1H2/q-1;+3;+1;;;;/p-3 |
InChI Key |
ZXXMWDOXSLFLCN-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])[O-])O)O)O)O.O.O.[OH-].[OH-].[Al+3].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium glucaldrate involves the reaction of glucaric acid with potassium hydroxide and aluminum hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting solution is then cooled, and the product is crystallized out.
Industrial Production Methods
Industrial production of potassium glucaldrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and large-scale reactors to handle the increased volume. The reaction conditions are carefully monitored to maintain consistency and quality of the final product. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Potassium glucaldrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of glucaric acid derivatives, while reduction can produce glucaric acid alcohols .
Scientific Research Applications
Potassium glucaldrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: It is used in the formulation of antacid medications and treatments for peptic ulcers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of potassium glucaldrate involves its ability to neutralize stomach acid. It reacts with hydrochloric acid in the stomach to form water and neutral salts, thereby reducing acidity. This action helps in alleviating symptoms of acid reflux and peptic ulcers. The compound also has a protective effect on the stomach lining, preventing further damage from acid .
Comparison with Similar Compounds
Silodrate (Aluminum-Magnesium Antacid)
Chemical Composition :
Mechanism of Action :
- Silodrate combines aluminum and magnesium ions, balancing the constipative effects of aluminum with the laxative properties of magnesium. This dual-action formulation reduces gastrointestinal side effects compared to single-metal antacids .
- Aciquel (TN), in contrast, uses potassium as a counterion and gluconate as a chelating agent, which enhances aluminum’s stability and reduces systemic absorption .
Sodium Bicarbonate (NaHCO₃)
Chemical Composition :
Mechanism of Action :
- Sodium bicarbonate acts rapidly to neutralize acid but produces carbon dioxide, causing bloating and belching. It may also lead to systemic alkalosis due to sodium absorption .
- Aciquel (TN) works more gradually without gas production and avoids sodium-related complications, making it safer for hypertensive patients .
Side Effects :
- Sodium bicarbonate is contraindicated in patients with edema or hypertension due to high sodium content.
- Aciquel (TN) has minimal electrolyte interference but may cause constipation in susceptible individuals.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
